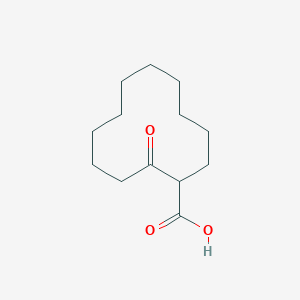![molecular formula C17H12O B14357912 1-Methylnaphtho[2,1-b][1]benzofuran CAS No. 93755-97-6](/img/structure/B14357912.png)
1-Methylnaphtho[2,1-b][1]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnaphtho2,1-bbenzofuran is a heterocyclic compound that belongs to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a benzofuran ring The presence of a methyl group at the 1-position of the naphthalene ring distinguishes this compound from other naphthofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylnaphtho2,1-bbenzofuran can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods
Industrial production methods for 1-Methylnaphtho2,1-bbenzofuran are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylnaphtho2,1-bbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the fused ring system and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 1-Methylnaphthobenzofuran.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated products.
Aplicaciones Científicas De Investigación
1-Methylnaphtho2,1-bbenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives have shown anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-Methylnaphtho2,1-bbenzofuran involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This mechanism is crucial for its potential therapeutic applications in diabetes treatment.
Comparación Con Compuestos Similares
1-Methylnaphtho2,1-bbenzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Lacks the methyl group at the 1-position.
Dibenzo[b,d]furan: Contains a different fused ring system.
Benzofuran: Lacks the naphthalene ring.
The presence of the methyl group and the specific fused ring system in 1-Methylnaphtho2,1-b
Propiedades
Número CAS |
93755-97-6 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
1-methylnaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-5-4-6-12-9-10-15-17(16(11)12)13-7-2-3-8-14(13)18-15/h2-10H,1H3 |
Clave InChI |
IPQDCGXPTHPYJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)

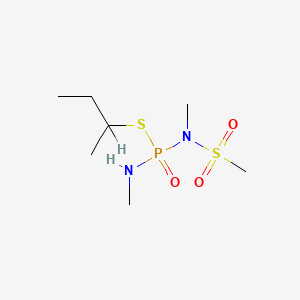
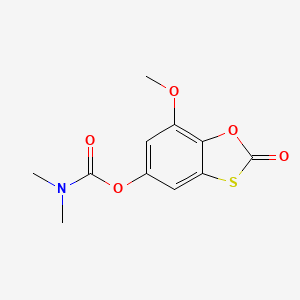
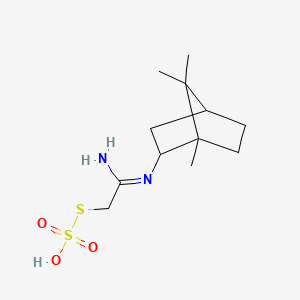
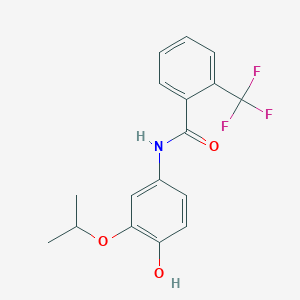

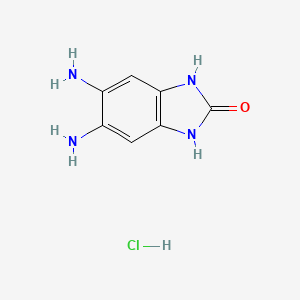
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)


![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)

